

Long-Term Stability of Rivaroxaban in Different Solvent Solutions: Application Notes and Protocols

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Compound of Interest

Compound Name: *Remivox*

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This document provides detailed application notes and protocols regarding the long-term stability of rivaroxaban in various solvent solutions. The information is intended to guide researchers in preparing, storing, and handling rivaroxaban solutions to ensure the integrity of their experimental results. The data presented is compiled from published stability-indicating assay methodologies and forced degradation studies.

Introduction

Rivaroxaban is an orally active, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.^[1] It is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders.^[2] Understanding the stability of rivaroxaban in solution is crucial for the development of robust analytical methods, formulation studies, and *in vitro* and *in vivo* experiments. This document summarizes the stability of rivaroxaban under various stress conditions and provides protocols for its handling and analysis.

Data Presentation: Rivaroxaban Stability under Forced Degradation Conditions

The following table summarizes the degradation of rivaroxaban under various stress conditions as reported in the literature. These studies are essential for identifying potential degradation

products and establishing the stability-indicating nature of analytical methods.[3][4]

Stress Condition	Solvent/Reagent	Temperature	Duration	% Degradation	Reference
Acid Hydrolysis	1 M HCl	80°C	1 hour	Considerable	[5]
Acid Hydrolysis	1 N HCl	80°C	2 hours	Not specified	[6]
Acid Hydrolysis	Not specified	Not specified	72 hours	28%	[4]
Base Hydrolysis	1 M NaOH	80°C	1 hour	Considerable	[5]
Base Hydrolysis	1 N NaOH	80°C	2 hours	Not specified	[6]
Base Hydrolysis	0.1 N NaOH	Not specified	72 hours	35%	[4]
Oxidative	3% H ₂ O ₂	80°C	1 hour	Considerable	[5]
Oxidative	30% H ₂ O ₂	Room Temp.	24 hours	Not specified	[6]
Oxidative	3% H ₂ O ₂	Not specified	72 hours	0.08%	[3]
Thermal	Water	80°C	5 days	Considerable	[5]
Thermal (Solid)	Hot Air Oven	105°C	72 hours	Not specified	[6]
Thermal	Not specified	105°C	7 days	0.32%	[3]
Photolytic (UV)	Water	Not specified	5 days	Considerable	[5]
Photolytic (UV)	Solid	Not specified	7 days	Not specified	[6]
Photolytic (UV)	Not specified	Not specified	7 days	0.09%	[3]

Neutral Hydrolysis	Water	Not specified	7 days	0.92%	[3]
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Note: "Considerable degradation" indicates that the study reported significant degradation but did not provide a specific percentage. The stability of rivaroxaban in solution is highly dependent on the storage conditions, including solvent, temperature, and exposure to light.

Experimental Protocols

The following are generalized protocols for assessing the stability of rivaroxaban based on common methodologies reported in the literature.

Protocol 1: Preparation of Rivaroxaban Stock Solution

- Solvent Selection: Rivaroxaban is soluble in organic solvents such as DMSO and dimethylformamide at approximately 10 mg/mL.[\[1\]](#) For aqueous solutions, it is sparingly soluble.[\[1\]](#) A common practice is to first dissolve rivaroxaban in DMSO and then dilute it with the aqueous buffer of choice.[\[1\]](#) A mixture of acetonitrile and methanol (85:15, v/v) has also been used to prepare stock solutions.[\[5\]](#)[\[7\]](#)
- Procedure:
 1. Accurately weigh the desired amount of rivaroxaban powder.
 2. Transfer the powder to a volumetric flask.
 3. Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the powder completely.
 4. Once dissolved, dilute to the final volume with the same solvent or the desired aqueous buffer.
 5. For aqueous solutions, it is recommended not to store them for more than one day.[\[1\]](#)

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

- Acid Hydrolysis:

1. To 1 mL of a rivaroxaban stock solution (e.g., 1 mg/mL in methanol), add 1 mL of 1 N HCl. [6]
2. Reflux the mixture at 80°C for 2 hours.[6]
3. Cool the solution to room temperature and neutralize it with an equivalent amount of 1 N NaOH.[6]
4. Dilute the solution to a suitable concentration for analysis.

- Base Hydrolysis:

1. To 1 mL of the rivaroxaban stock solution, add 1 mL of 1 N NaOH.[6]
2. Reflux the mixture at 80°C for 2 hours.[6]
3. Cool the solution to room temperature and neutralize it with an equivalent amount of 1 N HCl.
4. Dilute the solution to a suitable concentration for analysis.

- Oxidative Degradation:

1. To 1 mL of the rivaroxaban stock solution, add 1 mL of 30% H₂O₂.[6]
2. Keep the solution at room temperature for 24 hours.[6]
3. Dilute the solution to a suitable concentration for analysis.

- Thermal Degradation:

1. For solid-state degradation, place rivaroxaban powder in a hot air oven at 105°C for 72 hours.[6]

2. For solution-state degradation, prepare an aqueous solution of rivaroxaban and heat it at 80°C for 5 days.[5]
3. After the specified time, prepare a solution of the stressed sample for analysis.

- Photolytic Degradation:
 1. Expose a thin layer of rivaroxaban powder or an aqueous solution of rivaroxaban to UV light (e.g., 254 nm) for a defined period (e.g., 5-7 days).[5][6]
 2. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.[8]
 3. After exposure, prepare a solution of the stressed sample for analysis.

Protocol 3: HPLC Analysis of Rivaroxaban and its Degradation Products

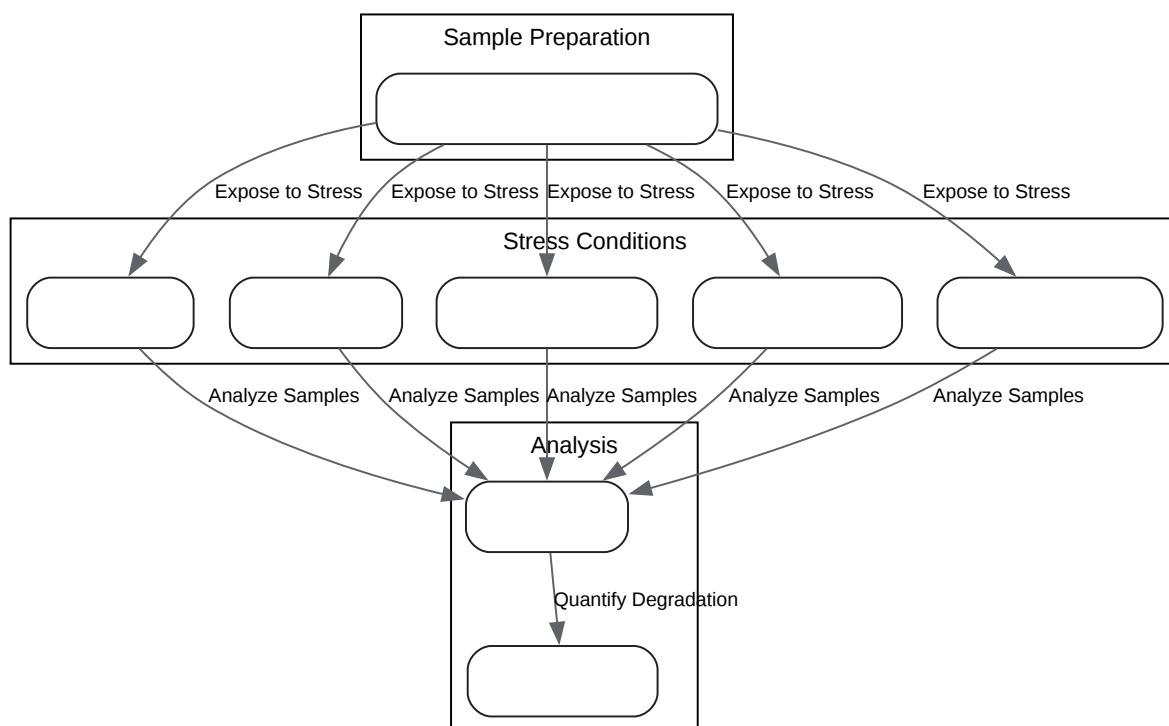
A stability-indicating HPLC method is crucial for separating and quantifying rivaroxaban from its degradation products.

- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
 - Mobile Phase: A mixture of acetonitrile and a buffer, such as potassium phosphate monobasic (pH 2.9), in a ratio of 30:70 (v/v) is effective.[2][9]
 - Flow Rate: A typical flow rate is 1.0 mL/min.[2][9]
 - Detection: UV detection at 249 nm or 250 nm is commonly used.[9][10]
 - Injection Volume: 15-20 µL.[9][11]
 - Temperature: Ambient or controlled at a specific temperature (e.g., 27°C or 45°C).[12][13]
- Procedure:

1. Prepare the mobile phase and degas it before use.
2. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
3. Inject the standard solutions, control samples, and stressed samples.
4. Record the chromatograms and analyze the peak areas to determine the concentration of rivaroxaban and its degradation products.

Visualizations

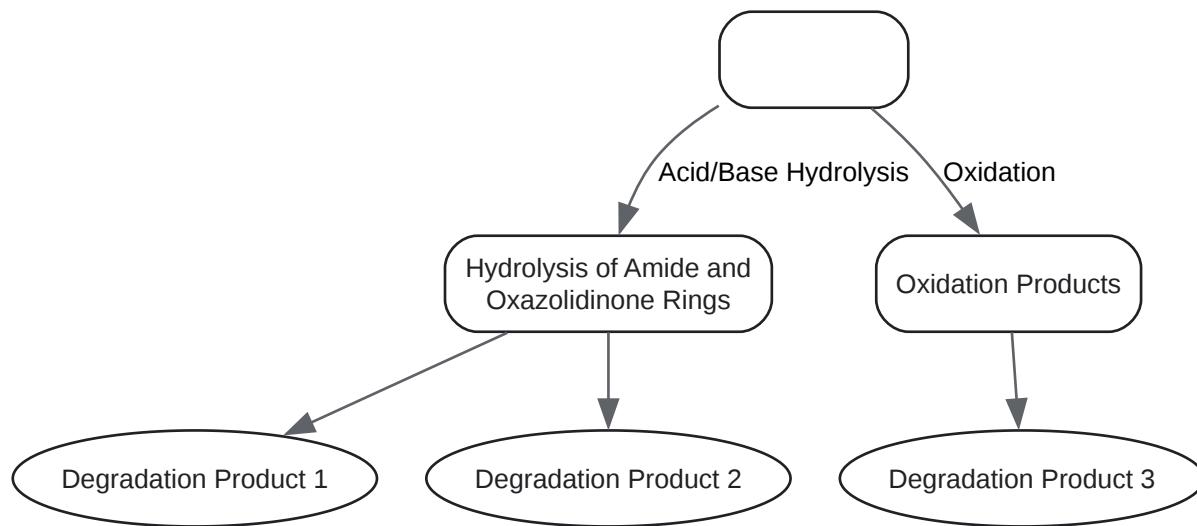
Experimental Workflow for Forced Degradation Studies



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Caption: Workflow for forced degradation studies of rivaroxaban.

Proposed Degradation Pathway of Rivaroxaban



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